2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
CAS No.: 606923-54-0
Cat. No.: VC21524703
Molecular Formula: C20H21N3O4S2
Molecular Weight: 431.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606923-54-0 |
|---|---|
| Molecular Formula | C20H21N3O4S2 |
| Molecular Weight | 431.5g/mol |
| IUPAC Name | 2-(2-propan-2-ylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H21N3O4S2/c1-14(2)17-5-3-4-6-18(17)27-13-19(24)22-15-7-9-16(10-8-15)29(25,26)23-20-21-11-12-28-20/h3-12,14H,13H2,1-2H3,(H,21,23)(H,22,24) |
| Standard InChI Key | PFWXGYLHFWNDIN-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
| Canonical SMILES | CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Introduction
Chemical Identity and Basic Properties
2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a complex organic compound with multiple functional groups that contribute to its potential pharmacological activity. The compound features an isopropyl group attached to a phenoxy moiety, along with a thiazole ring system, which are structural elements frequently associated with bioactive molecules. These structural components enable the compound to potentially interact with biological targets through various mechanisms.
Identification Parameters
The compound is uniquely identified through several standardized parameters that facilitate its recognition in chemical databases and literature. These identification parameters include registry numbers, molecular descriptors, and systematic nomenclature that conform to international standards for chemical substance identification .
| Parameter | Value |
|---|---|
| CAS Registry Number | 606923-54-0 |
| Molecular Formula | C₂₀H₂₁N₃O₄S₂ |
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | 2-(2-propan-2-ylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
| PubChem CID | 1089225 |
| First Registered | July 10, 2005 |
| Last Updated | April 5, 2025 |
The compound's unique chemical structure distinguishes it from its structural isomer, 2-(4-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide (CAS: 651018-73-4), which contains the isopropyl group at the para position rather than the ortho position of the phenoxy ring . This positional difference may significantly affect the compound's biological activities and physicochemical properties.
Structural Characteristics
The molecular architecture of 2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide comprises several key structural elements that contribute to its potential biological activity and chemical behavior. A detailed understanding of these structural components is essential for predicting its interactions with biological systems and designing potential derivatives.
Key Functional Groups
The compound contains multiple functional groups that play important roles in its chemical reactivity and potential biological activity :
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Isopropylphenoxy group: Contributes to lipophilicity and may influence membrane permeability
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Acetamide linker: Provides hydrogen bonding capabilities through the amide bond
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Sulfonamide moiety: Known to confer potential bioactivity in many pharmaceutical compounds
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Thiazole ring: Heterocyclic component frequently found in bioactive molecules
Structural Representation
The structural connectivity of the compound can be represented through various formats that capture its atomic arrangement and bonding patterns. The Standard InChI representation (InChI=1S/C20H21N3O4S2/c1-14(2)17-5-3-4-6-18(17)27-13-19(24)22-15-7-9-16(10-8-15)29(25,26)23-20-21-11-12-28-20/h3-12,14H,13H2,1-2H3,(H,21,23)(H,22,24)) provides a canonical representation of the molecular structure. This standardized representation ensures accurate identification of the compound across chemical databases and literature.
The molecule's SMILES notation (CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3) offers a more compact linear representation of its structure , facilitating computational analysis and database searching.
Physical and Chemical Properties
Physicochemical Characteristics
The compound exhibits characteristics that are typical of molecules containing both polar and nonpolar regions. The presence of multiple hydrogen bond donors and acceptors contributes to its potential interactions with biological targets . The isopropyl group enhances lipophilicity, while the sulfonamide and acetamide moieties contribute to hydrogen bonding capabilities.
Synthesis Methodologies
The synthesis of 2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide typically involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity of the final product. Understanding these synthetic pathways is crucial for researchers interested in producing or modifying this compound for research purposes.
General Synthetic Approach
The synthesis generally involves several key reactions, including alkylation, amide formation, and sulfonamide coupling. The precise synthetic route may vary depending on available starting materials and desired scale of production, but typically follows established methodologies for compounds containing similar functional groups.
The synthesis likely begins with the preparation of the 2-isopropylphenoxy acetate intermediate, followed by conversion to the corresponding acid chloride or activation for amide coupling. Subsequently, this activated intermediate would be coupled with 4-[(1,3-thiazol-2-ylamino)sulfonyl]aniline to form the target compound.
Purification Techniques
Following synthesis, purification of the compound would typically involve techniques such as recrystallization, column chromatography, or preparative HPLC to ensure high purity for research applications. The selection of appropriate purification methods would depend on the specific impurities present and the required purity level for the intended application.
Structure-Activity Relationships
Key Structural Determinants
Several structural elements likely contribute to the compound's potential biological activity:
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The position of the isopropyl group on the phenoxy ring (ortho position in this compound) may influence the conformation and binding properties of the molecule .
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The acetamide linker provides a specific spatial arrangement of the aromatic rings, which may be important for target recognition.
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The sulfonamide group is known to interact with biological targets through hydrogen bonding and can influence the compound's acidity and solubility .
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The thiazole ring represents a privileged structure in medicinal chemistry and may contribute to specific target interactions .
Comparative Analysis with Related Compounds
A structural isomer of the compound, 2-(4-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide (CAS: 651018-73-4), differs only in the position of the isopropyl group on the phenoxy ring . This positional isomerism may lead to significant differences in biological activity and physicochemical properties, highlighting the importance of subtle structural variations in determining a compound's pharmacological profile.
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